3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), a carboxylic acid moiety at position 3, and three methyl substituents (positions 3, 5, and 5). The Boc group enhances steric bulk and modulates lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation.
Molecular Formula: C₁₃H₂₃NO₄ Key Features:
- Pyrrolidine core with 3,5,5-trimethyl substitution.
- N-Boc protection for amine stabilization.
- Carboxylic acid at position 3 for reactivity or binding.
Properties
IUPAC Name |
3,5,5-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-13(6,9(15)16)7-12(14,4)5/h7-8H2,1-6H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQQBODCXQKDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-ylidene with malononitrile under basic conditions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Pyrrolidine Carboxylic Acid Derivatives ()
The compounds below are pyrrolidine-3-carboxylic acid derivatives with varying substituents, synthesized for pharmacological screening.
Table 1: Comparison of Pyrrolidine Derivatives
Key Observations :
Substituent Effects on Molecular Weight :
- The target compound (MW 257.3) is significantly smaller than analogs in (MW 382–466) due to the absence of aromatic or urea groups.
- Bulky substituents (e.g., benzodioxol in 14{4,5}) increase molecular weight and may enhance π-π interactions .
Synthetic Efficiency :
- Yields for compounds range from 61% to 79%, influenced by steric hindrance and reactivity of substituents. The target compound’s synthesis may face challenges due to the Boc group’s steric bulk, though exact yield data are unavailable.
The Boc group in the target compound offers metabolic stability but reduces polarity, as seen in shorter HPLC retention times for similar Boc-protected intermediates (e.g., 1.76 minutes in ).
Comparison with 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid ()
This simpler analog lacks the Boc group and additional methyl substituents, highlighting structural and functional contrasts.
Table 2: Comparison with 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Key Observations :
- The 5-oxo group in ’s compound may enhance reactivity (e.g., keto-enol tautomerism), unlike the stable Boc group in the target .
Comparison with Patent Intermediate ()
A pyrimidine carboxamide derivative with a Boc-protected intermediate shares synthetic relevance but differs in core structure.
Table 3: Comparison with Patent Intermediate
Key Observations :
- The pyrimidine core in introduces aromaticity and electron-withdrawing groups (e.g., trifluoromethyl), enhancing binding specificity but reducing synthetic accessibility.
- The Boc group in both compounds aids in amine protection, but the target’s pyrrolidine core offers conformational flexibility compared to the rigid pyrimidine ring .
Biological Activity
3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, with the CAS number 2416231-32-6, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is , and it has a molecular weight of 257.33 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds in the pyrrolidine family exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. The specific biological activities of 3,5,5-trimethyl derivatives have not been extensively documented; however, related compounds provide insights into possible mechanisms.
1. Analgesic and Anti-inflammatory Properties
Pyrrolidine derivatives are often investigated for their analgesic properties. For instance, studies on similar compounds have shown that they can act as mu-opioid receptor agonists, which suggests a potential for pain relief applications.
2. Neuroprotective Effects
Some pyrrolidine derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Case Study 1: Analgesic Activity
A study published in the European Journal of Pharmacology evaluated the analgesic effects of a related pyrrolidine compound in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting that structural modifications in pyrrolidine can enhance analgesic potency.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The findings revealed that certain modifications at the nitrogen atom could improve neuroprotective efficacy, hinting at the potential benefits of similar modifications in 3,5,5-trimethyl derivatives.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine compounds often correlates with their structural characteristics. Key factors influencing activity include:
- Substituents on the nitrogen atom : Modifications can enhance receptor binding affinity.
- Alkyl groups : The presence of branched alkyl groups may improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
